Dasatinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNZXTGUTAYRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040979 | |
| Record name | Dasatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dasatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.28e-02 g/L | |
| Record name | Dasatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
302962-49-8, 863127-77-9 | |
| Record name | Dasatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302962-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dasatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302962498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dasatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dasatinib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dasatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-chloro-6-methylphenyl)-2-({6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-1,3-thiazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DASATINIB ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X78UG0A0RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dasatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
280-286 °C, 280 - 286 °C | |
| Record name | Dasatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dasatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015384 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanisms of Action and Molecular Interactions of Dasatinib Monohydrate
Primary Kinase Targets and Binding Affinity
Dasatinib (B193332) monohydrate exerts its inhibitory effects at nanomolar concentrations across a spectrum of tyrosine kinases drugbank.comchemicalbook.comselleckchem.com. The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function, indicating the concentration of an inhibitor required to reduce the activity of an enzyme, receptor, or transporter by 50% pharmacologycanada.orgwikipedia.org. The inhibition constant (Ki) represents the binding affinity of the inhibitor wikipedia.org.
BCR-ABL Kinase Inhibition and Conformations
The primary target of this compound monohydrate is the BCR-ABL fusion protein, a constitutively active tyrosine kinase implicated in the pathogenesis of CML and a subset of ALL cases drugbank.compatsnap.comproteopedia.org. Unlike earlier tyrosine kinase inhibitors (TKIs) like imatinib (B729), which preferentially bind to the inactive conformation of the ABL kinase domain, this compound monohydrate uniquely binds to both the active and inactive conformations of the BCR-ABL kinase domain with high affinity drugbank.compatsnap.comchemicalbook.comnih.gov. This dual binding capability is crucial for its efficacy, especially against imatinib-resistant BCR-ABL kinase domain mutations drugbank.compatsnap.comchemicalbook.com.
In its binding to the active conformation of BCR-ABL, this compound occupies the ATP-binding site patsnap.comproteopedia.org. Structural analysis has shown that the "DFG triad" within BCR-ABL is in the "in" conformation when bound to this compound, with the activation loop extending away from the ATP binding site proteopedia.org. A critical residue, Thr 315, acts as a gatekeeper residue, forming a hydrogen bond with this compound proteopedia.org. This binding mode allows this compound to overcome many imatinib-resistant mutations, except for the T315I mutation, which sterically interferes with this compound binding and results in loss of a hydrogen bond proteopedia.orgnih.govwikipedia.org. This compound has been reported to be approximately 325 times more potent than imatinib in inhibiting the BCR-ABL1 tyrosine kinase in vitro chemicalbook.comselleckchem.comwikipedia.org.
Table 1: this compound Monohydrate Inhibition of BCR-ABL Kinase
| Kinase Target | Binding Conformation | IC50 / Ki (nM) | Reference |
| BCR-ABL | Active & Inactive | <1 nM (IC50) selleckchem.comselleckchem.comselleckchem.com, 30 pM (Ki) medchemexpress.com | drugbank.compatsnap.comchemicalbook.comselleckchem.comproteopedia.orgnih.govselleckchem.comselleckchem.commedchemexpress.com |
SRC-family Kinases (SRC, LCK, YES, FYN, HCK) Inhibition
This compound monohydrate is a potent inhibitor of the Src family kinases (SFKs), which include SRC, LCK, YES, FYN, HCK, BLK, FGR, LYN, and FRK drugbank.comselleckchem.commedchemexpress.comnih.govtargetmol.com. SFKs are non-receptor tyrosine kinases involved in numerous intracellular signaling pathways, regulating cell morphology, adhesion, migration, and invasiveness medchemexpress.comnih.govremedypublications.comaacrjournals.org. This compound is considered one of the most potent Src kinase inhibitors in development, with an IC50 of 0.5 nM for Src kinase selleckchem.comselleckchem.commedchemexpress.comnih.govnih.gov. The inhibition of LCK (p56Lck), a member of the SFK, by this compound can significantly impact T-cell activation and proliferation by inhibiting T-cell receptor (TCR)-mediated signal transduction medchemexpress.comnih.gov.
Table 2: this compound Monohydrate Inhibition of SRC-Family Kinases
| Kinase Target | IC50 (nM) | Reference |
| SRC | 0.5 - 0.8 nM selleckchem.comselleckchem.commedchemexpress.com | selleckchem.comselleckchem.commedchemexpress.comnih.govnih.gov |
| LCK | 0.4 - 7 nM medchemexpress.comnih.gov | medchemexpress.comnih.govnih.gov |
| YES | 0.4 - 0.5 nM medchemexpress.comnih.gov | medchemexpress.comnih.govoncotarget.com |
| FYN | < 30 nM nih.gov, Potent inhibition drugbank.comchemicalbook.com | drugbank.comchemicalbook.comselleckchem.comnih.gov |
| HCK | Potent inhibition drugbank.comchemicalbook.com | drugbank.comchemicalbook.com |
c-KIT Inhibition
This compound monohydrate also inhibits c-KIT, a receptor protein-tyrosine kinase involved in the growth and survival of various cancer cells drugbank.comchemicalbook.comselleckchem.comselleckchem.comgoogle.com. It is considered a potent inhibitor of c-KIT, with an IC50 of 79 nM in cell-free assays and 1.5 nM in culture medium selleckchem.comselleckchem.comnih.gov. The inhibition of c-KIT by tyrosine kinase inhibitors can be associated with myelosuppression and hair depigmentation, highlighting its importance in normal hematopoiesis nih.gov.
Table 3: this compound Monohydrate Inhibition of c-KIT
| Kinase Target | IC50 (nM) | Reference |
| c-KIT | 1.5 nM (in culture medium) nih.gov, 79 nM (cell-free assays) selleckchem.comselleckchem.comselleckchem.com | drugbank.comchemicalbook.comselleckchem.comselleckchem.comselleckchem.comgoogle.comnih.gov |
EPHA2 Receptor Inhibition
The EPHA2 (Ephrin type-A receptor 2) receptor tyrosine kinase plays significant roles in oncogenesis, metastasis, and treatment resistance rcsb.orgtandfonline.com. This compound monohydrate inhibits EPHA2 drugbank.comchemicalbook.com. Research findings indicate that this compound can bind to EPHA2 with Kd values ranging from 0.85 to 2.8 nM, and IC50 values from 0.8 to 137 nM rcsb.org. This inhibition can occur through direct binding to the ATP-binding site of the kinase domain, as well as indirectly through the inhibition of SRC family kinases, which can regulate EPHA2 expression tandfonline.commdpi.com.
Table 4: this compound Monohydrate Inhibition of EPHA2 Receptor
| Kinase Target | Kd (nM) | IC50 (nM) | Reference |
| EPHA2 | 0.85 - 2.8 nM rcsb.org | 0.8 - 137 nM rcsb.org | drugbank.comchemicalbook.comrcsb.orgtandfonline.commdpi.com |
PDGFRβ Receptor Inhibition
This compound monohydrate also targets and inhibits PDGFRβ (platelet-derived growth factor receptor beta) drugbank.comchemicalbook.comfrontiersin.org. PDGFRβ is a receptor tyrosine kinase involved in various cellular processes, including proliferation and differentiation huji.ac.il. The inhibition of PDGFRβ by this compound can contribute to its anti-fibrotic effects, as observed in studies evaluating its potential in treating conditions like dermal fibrosis nih.gov. The IC50 for this compound against PDGFR has been reported in the range of 0.5-2.0 nM nih.gov.
Table 5: this compound Monohydrate Inhibition of PDGFRβ Receptor
| Kinase Target | IC50 (nM) | Reference |
| PDGFRβ | 0.5 - 2.0 nM nih.gov | drugbank.comchemicalbook.comfrontiersin.orgnih.gov |
Signaling Pathway Modulation
The multi-targeted kinase inhibition by this compound monohydrate results in the modulation of various downstream signaling pathways crucial for cell growth, proliferation, survival, and migration patsnap.comremedypublications.comaacrjournals.org. By binding to the ATP-binding site of these kinases, this compound effectively inhibits their activity, thereby disrupting the phosphorylation of downstream substrates and leading to programmed cell death (apoptosis) of malignant cells patsnap.com.
For instance, through its inhibition of SRC family kinases, this compound can modulate pathways involving NF-κB, TNF-α, STAT-3, and PI3K/AKT, all of which are critical for cell proliferation, survival, and metastasis remedypublications.com. It can also impact Wnt/β-catenin and TGF-β/Smads signaling pathways, as demonstrated in studies on liver fibrosis, where this compound down-regulates certain microRNAs (e.g., miR-17) that regulate these pathways tandfonline.com. The broader impact of this compound's multi-kinase inhibition contributes to its therapeutic activity in cancers with complex signaling networks patsnap.com.
Molecular and Cellular Effects of Dasatinib Monohydrate
Anti-proliferative and Apoptotic Mechanisms
Dasatinib (B193332) monohydrate demonstrates significant anti-proliferative and apoptotic effects across various cancer cell lines through the induction of apoptosis, cell cycle arrest, and direct inhibition of cell growth.
Induction of Apoptosis in Cancer Cell Lines
This compound monohydrate has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. In lung cancer cells with epidermal growth factor receptor (EGFR) mutations that are dependent on EGFR signaling for survival, this compound reduces cell viability by triggering apoptosis. nih.gov This apoptotic induction is associated with the downregulation of key survival proteins, including activated Akt and STAT3. nih.gov
In gastric cancer cells, this compound treatment leads to a decrease in cell proliferation and an increase in apoptosis. nih.gov This process is mediated by the activation of the extrinsic apoptotic pathway, involving proteins like FADD and caspase-8. nih.gov Furthermore, this compound upregulates the expression of Death Receptor 5 (DR5), enhancing the apoptotic effects of TNF-related apoptosis-inducing ligand (TRAIL). nih.gov Studies in oral cancer cells also demonstrate that this compound can induce apoptosis by inhibiting the phosphorylation of several key signaling proteins, including Src, EGFR, STAT-3, STAT-5, PKB, and ERK-1/2. researchgate.net The induction of the intrinsic caspase pathway by this compound has also been observed. researchgate.net
Research has also explored the pro-apoptotic effects of this compound in cells expressing ABCB1 or ABCG2 transporters, which are often associated with drug resistance. pensoft.net In laryngeal squamous cell carcinoma cell lines, treatment with this compound has been shown to significantly increase apoptosis rates. researchgate.net
Table 1: Effects of this compound on Apoptosis in Various Cancer Cell Lines
| Cell Line Type | Key Findings | References |
|---|---|---|
| Lung Cancer (EGFR-mutant) | Induces apoptosis, downregulates activated Akt and STAT3. | nih.gov |
| Gastric Cancer | Decreases proliferation, induces apoptosis via extrinsic pathway, upregulates DR5. | nih.gov |
| Oral Cancer | Induces apoptosis by inhibiting phosphorylation of Src, EGFR, STAT-3, STAT-5, PKB, ERK-1/2. | researchgate.net |
| Laryngeal Squamous Cell Carcinoma | Significantly increases apoptosis rates. | researchgate.net |
| Cells with ABCB1/ABCG2 transporters | Induces apoptosis, though resistance can be observed with high transporter expression. | pensoft.net |
Cell Cycle Arrest (e.g., G1 phase)
This compound monohydrate has been observed to cause cell cycle arrest, primarily in the G1 phase, in several cancer cell types. In certain acute myeloid leukemia (AML) cell lines, growth inhibition by this compound is accompanied by a G1 cell cycle arrest, which correlates with an increase in the levels of p21 and p27 proteins. nih.govnih.gov
Similarly, in a subset of thyroid cancer cells, this compound treatment leads to cell cycle arrest. selleck.co.jptargetmol.com For instance, in BCPAP, SW1736, and K1 thyroid cancer cell lines, this compound treatment resulted in a 9-22% increase in the population of cells in the G1 phase, with a corresponding decrease of 7-18% in the S phase. selleck.co.jptargetmol.com In lung cancer cells, this compound has also been shown to induce G1 phase cell cycle arrest. nih.govfrontiersin.org This is associated with a decreased expression of cyclin D1, cyclin D3, and CDK2. frontiersin.org
Table 2: this compound-Induced Cell Cycle Arrest
| Cell Line Type | Phase of Arrest | Associated Molecular Changes | References |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | G1 | Accumulation of p21 and p27 | nih.govnih.gov |
| Thyroid Cancer | G1 | Increase in G1 population, decrease in S phase | selleck.co.jptargetmol.com |
| Lung Cancer | G1 | Decreased expression of cyclin D1, D3, and CDK2 | nih.govfrontiersin.org |
Inhibition of Cell Growth in Leukemic Cell Lines
This compound monohydrate effectively inhibits the growth of various leukemic cell lines. parsianpharma.comdrugbank.com It has demonstrated activity in cell lines representing both imatinib-sensitive and -resistant forms of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) that overexpress BCR-ABL. parsianpharma.comdrugbank.com The compound is a potent inhibitor of BCR-ABL, the SRC family of kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ at nanomolar concentrations. parsianpharma.com
In studies on molecularly heterogeneous myeloid leukemias, this compound inhibited the growth of leukemic cell lines at concentrations of approximately 10⁻⁶ M. nih.gov Notably, cells expressing the D816H mutant of Kit were found to be particularly sensitive to the growth-inhibitory effects of this compound. nih.govnih.gov this compound has also shown antiproliferative activity against the K562 chronic myelogenous leukemia cell line with an IC50 of less than 1.0 nM. medchemexpress.com
Table 3: Inhibitory Activity of this compound in Leukemic Cell Lines
| Leukemic Cell Line Type | Key Findings | IC50/GI50 Values | References |
|---|---|---|---|
| Chronic Myeloid Leukemia (CML) | Inhibits growth in imatinib-sensitive and -resistant lines. | <1.0 nM (K562) | parsianpharma.comdrugbank.commedchemexpress.com |
| Acute Lymphoblastic Leukemia (ALL) | Inhibits growth in cell lines overexpressing BCR-ABL. | Not Specified | parsianpharma.comdrugbank.com |
| Acute Myeloid Leukemia (AML) | Inhibits growth in molecularly heterogeneous lines. | GI50 of 5 x 10⁻⁹ M in Mo7e-KitD816H cells | nih.govnih.gov |
Immunomodulatory Properties and Immune Cell Dynamics
Beyond its direct anti-cancer effects, this compound monohydrate also exhibits immunomodulatory properties, influencing the function and dynamics of various immune cells.
Abrogation of Signal Transduction Pathways in Immune Cells
This compound monohydrate has been shown to abrogate multiple signal transduction pathways within immune cells. chemfaces.com In a study involving chronic myeloid leukemia patients, this compound treatment led to the inhibition of several signaling pathways in cytotoxic lymphocytes, including natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). nih.govnih.gov Specifically, it was observed to inhibit the JAK-STAT, mitogen-activated protein kinase (MAPK), and AKT pathways in these immune cells. nih.govnih.gov The inhibition of pERK and pAKT was closely linked to an increase in the number of NK cells and CTLs, respectively. nih.govnih.gov
Modulation of Macrophage Polarization
This compound has been found to modulate the polarization of macrophages, pushing them towards an anti-inflammatory, "regulatory-like" phenotype. nih.gov Treatment of macrophages with this compound leads to an increased production of the anti-inflammatory cytokine IL-10, while simultaneously suppressing the production of pro-inflammatory cytokines such as IL-6, IL-12p40, and tumor necrosis factor α (TNFα) in response to Toll-like receptor (TLR) stimulation. nih.gov Furthermore, macrophages treated with this compound express higher levels of markers associated with regulatory-like macrophages, including LIGHT, SPHK1, and arginase 1. nih.gov This effect on macrophage polarization is attributed to the inhibition of salt-inducible kinases (SIKs). nih.gov this compound has also been shown to reduce the phosphorylation of SAMHD1 in macrophages, which can render these cells less permissive to HIV-1 infection. researchgate.net
Table 4: Immunomodulatory Effects of this compound
| Immune Cell Type | Effect | Underlying Mechanism | References |
|---|---|---|---|
| Cytotoxic Lymphocytes (NK cells, CTLs) | Inhibition of JAK-STAT, MAPK, and AKT pathways. | Direct inhibition of signaling pathways. | nih.govnih.gov |
| Macrophages | Induction of an anti-inflammatory, "regulatory-like" phenotype. | Inhibition of salt-inducible kinases (SIKs). | nih.gov |
| Macrophages | Reduction of SAMHD1 phosphorylation. | Not fully elucidated, may involve upstream tyrosine kinases. | researchgate.net |
Effects on Natural Killer (NK) Cells and γδ T cells
This compound monohydrate has a complex and sometimes paradoxical effect on Natural Killer (NK) cells. In vitro studies have shown that this compound can directly stimulate the proliferation of NK cells in a dose-dependent manner. nih.gov This leads to an increase in both the percentage and absolute number of NK cells in culture. nih.gov Furthermore, the cytotoxic capability of these NK cells against target cancer cells, such as K562, is enhanced following treatment with this compound. nih.gov This suggests that the favorable prognosis observed in some this compound-treated patients with lymphocytosis may be linked to this potentiation of NK cell cytotoxicity. nih.gov
Conversely, other in-vitro research indicates that this compound can suppress the proliferation and cytotoxic activity of the NK-92 cell line. researchgate.net The differing effects may be attributable to the specific type of NK cell and the experimental conditions. researchgate.net In clinical contexts, particularly in patients with chronic myeloid leukemia (CML), treatment with this compound has been associated with an increase in mature NK cells (CD56+CD57+). mdpi.comfrontiersin.org This is accompanied by a downregulation of the inhibitory receptor NKG2A on NK cells, a phenomenon not observed with other tyrosine kinase inhibitors like imatinib (B729) or nilotinib. nih.govfrontiersin.org The reduction in this negative signaling receptor is correlated with enhanced NK cytotoxicity and a shorter time to achieve major molecular response in CML patients. nih.govfrontiersin.org
This compound treatment has also been linked to the expansion of γδ T cells, a subset of T cells with innate-like functions. mdpi.comnih.gov This expansion contributes to the large granular lymphocyte (LGL) lymphocytosis observed in a significant portion of patients receiving the drug. nih.gov The increased presence of cytotoxic γδ T cells is associated with an improved anti-leukemic response. nih.gov
Table 1: Effects of this compound on NK and γδ T Cells
| Cell Type | Effect | Observation | Reference(s) |
|---|---|---|---|
| Natural Killer (NK) Cells | Proliferation | Increased percentage and absolute number in vitro. | nih.gov |
| Cytotoxicity | Enhanced killing of K562 target cells. | nih.gov | |
| Receptor Expression | Down-regulation of inhibitory receptor NKG2A. | nih.govfrontiersin.org | |
| Subsets | Increase in mature CD56+CD57+ NK cells in CML patients. | mdpi.comfrontiersin.org | |
| γδ T Cells | Expansion | Contributes to large granular lymphocyte (LGL) lymphocytosis. | nih.gov |
| Function | Associated with improved anti-leukemic response. | nih.gov |
Influence on T-cell Signaling and Proliferation
This compound monohydrate significantly impacts T-cell function by inhibiting key signaling pathways. As a potent inhibitor of Src family kinases, including Lck, this compound directly targets the T-cell receptor (TCR) signaling complex. nih.gov This inhibition blocks TCR-mediated signal transduction, leading to a dose-dependent suppression of T-cell proliferation and activation. nih.govresearchgate.net The IC50 value for the inhibition of T-cell proliferation has been reported to be approximately 2.8 nM. nih.gov This inhibitory effect extends to both CD4+ and CD8+ T cells. researchgate.netnih.gov
The mechanism of this immunosuppressive effect involves the arrest of T cells in the G0/G1 phase of the cell cycle and a reduction in the secretion of cytokines such as interferon-gamma and granzyme B. researchgate.netnih.gov this compound has been shown to down-regulate the phosphorylation of molecules within the TCR and nuclear factor kappa B (NF-κB) signaling cascades. researchgate.net Interestingly, while it potently inhibits T-cell responses initiated through the TCR, it does not prevent activation by stimuli that bypass this complex, nor does it typically induce apoptosis in these cells. nih.gov
In patients, this compound treatment leads to the inhibition of both TCR and STAT5 signaling pathways. haematologica.orghaematologica.org This results in reduced expression of T-effector pro-inflammatory cytokines. haematologica.orghaematologica.org The drug also selectively depletes regulatory T cells (Tregs), particularly in patients who develop an expansion of effector CD8+ T cells. haematologica.orghaematologica.orgnih.gov
Table 2: Influence of this compound on T-Cell Signaling and Proliferation
| Parameter | Effect | Mechanism/Observation | Reference(s) |
|---|---|---|---|
| T-Cell Proliferation | Inhibition | Dose-dependent suppression with an IC50 of ~2.8 nM. | nih.gov |
| Cell Cycle | Arrest | Cells are arrested in the G0/G1 phase. | researchgate.net |
| TCR Signaling | Inhibition | Blocks Lck and downstream signal transduction. | nih.gov |
| STAT5 Signaling | Inhibition | Observed in patients on this compound therapy. | haematologica.orghaematologica.org |
| Cytokine Production | Reduction | Decreased secretion of IFN-γ and granzyme B. | researchgate.net |
| Regulatory T Cells (Tregs) | Depletion | Selective reduction, especially in patients with CD8+ T cell expansion. | haematologica.orghaematologica.orgnih.gov |
Differentiation-inducing Effects (e.g., myeloid differentiation)
In the context of acute myeloid leukemia (AML), this compound monohydrate has been shown to induce myeloid differentiation. lktlabs.comnih.gov This effect is significant as it represents a potential therapeutic strategy distinct from its kinase inhibition in CML. nih.gov Studies have revealed that this compound-induced differentiation of AML cells is accompanied by the induction of autophagy. lktlabs.comnih.gov
The process of differentiation is linked to this autophagic response. Pharmacological inhibition of autophagy has been demonstrated to block the myeloid differentiation caused by this compound. nih.gov Conversely, inducing autophagy through other agents can enhance the differentiation of AML cells. nih.gov This suggests that autophagy is a key contributing mechanism to the differentiation-inducing effects of this compound in this specific leukemia subtype. nih.gov
Antiviral Activity (e.g., against dengue virus)
This compound monohydrate exhibits antiviral properties, notably against the dengue virus (DENV). lktlabs.com Its mechanism of action in this context is the inhibition of the host kinase Fyn, a member of the Src family kinases. nih.govnih.gov Research has demonstrated that this compound inhibits the dengue virus infectious cycle at the stage of RNA replication. nih.govnih.gov This inhibition leads to a decrease in the steady-state accumulation of viral RNA and a subsequent reduction in the expression of viral proteins. nih.gov While it also appears to affect viral particle assembly or secretion, the primary antiviral effect is mediated through the inhibition of Fyn kinase, which is crucial for the viral RNA replication process. nih.gov
Senolytic Activity and Impact on Senescent Cells
This compound monohydrate is recognized as a senolytic agent, meaning it can selectively induce apoptosis in senescent cells. mdpi.com Senescent cells accumulate with age and contribute to various age-related diseases. nih.gov this compound is often used in combination with other compounds, most notably the flavonoid quercetin (B1663063), to achieve a potent senolytic effect. nih.govnih.govgoogle.com
This combination has been shown to effectively reduce the number of senescent cells in various tissues. nih.govnih.gov For instance, in aging mice, the administration of this compound and quercetin reduces markers of senescence in adipose tissue and suppresses the associated pro-inflammatory secretory phenotype (SASP). nih.gov The mechanism involves the induction of apoptosis in senescent cells, a process that is less effective when either compound is used alone. nih.gov Research has also explored combinations of this compound with other polyphenols like resveratrol (B1683913) and ellagic acid, which have also demonstrated senolytic activity in vitro by increasing apoptosis in senescent cells. nih.govresearchgate.net This activity is linked to the reduced expression of anti-apoptotic proteins like BCL-2. researchgate.net
Table 3: Senolytic Activity of this compound
| Combination | Model System | Key Finding | Reference(s) |
|---|---|---|---|
| This compound + Quercetin | Aging Mice | Reduced senescent cells and inflammation in adipose tissue. | nih.gov |
| This compound + Quercetin | Human Lung Fibroblasts (MRC-5) | Reduced cell viability by 49.2% in senescent cells. | nih.gov |
| This compound + Ellagic Acid | Human Lung Fibroblasts (MRC-5) | Reduced cell viability by 43.3% and increased apoptosis. | nih.govresearchgate.net |
| This compound + Resveratrol | Human Lung Fibroblasts (MRC-5) | Reduced cell viability by 43.9% and increased apoptosis. | nih.govresearchgate.net |
Mechanisms of Resistance to Dasatinib Monohydrate
BCR-ABL Kinase Domain Mutations and Overexpression
The primary target of dasatinib (B193332) in Philadelphia chromosome-positive (Ph+) leukemias is the BCR-ABL fusion protein, a constitutively active tyrosine kinase. Resistance can arise from both the amplification of the BCR-ABL gene and point mutations within its kinase domain.
BCR-ABL Overexpression: An increase in the production of the BCR-ABL protein can dilute the effect of a standard dose of this compound, requiring higher concentrations to achieve the same level of inhibition. This overexpression is a recognized mechanism of resistance to TKIs, including this compound. ashpublications.org In some cases, the high potency of this compound can overcome resistance that is due to BCR-ABL overexpression alone. ashpublications.org
Kinase Domain Mutations: Point mutations in the section of the BCR-ABL gene that codes for the kinase domain can alter the protein's structure, preventing this compound from binding effectively. While this compound is effective against many mutations that confer resistance to the first-generation TKI imatinib (B729), certain mutations can lead to this compound resistance. lgmpharma.combiomeddb.org
One of the most significant mutations is the T315I mutation , often referred to as the "gatekeeper" mutation. jci.org This mutation involves the substitution of a threonine amino acid with an isoleucine at position 315. This change creates steric hindrance that physically blocks this compound from entering the ATP-binding site of the kinase. haematologica.org The T315I mutation confers a high level of resistance to this compound, as well as to imatinib and nilotinib. nih.govpnas.org
Another notable mutation is the F317L mutation , which involves the substitution of phenylalanine with leucine (B10760876) at position 317. haematologica.org In vitro studies have shown that the F317L mutation can increase the concentration of this compound required for inhibition by 9- to 13.5-fold. haematologica.orgnih.gov While it is considered a this compound-resistant mutation, clinical outcomes can be variable, and some patients with this mutation have responded to this compound therapy. nih.govashpublications.org The emergence of the F317L mutation has been observed in patients who have failed this compound therapy. elsevier.es
Table 1: Key BCR-ABL Kinase Domain Mutations Associated with this compound Resistance
| Mutation | Amino Acid Change | Mechanism of Resistance | Clinical Significance |
|---|---|---|---|
| T315I | Threonine to Isoleucine | Steric hindrance preventing drug binding. haematologica.org | High-level resistance to this compound, imatinib, and nilotinib. jci.orgnih.govpnas.org |
| F317L | Phenylalanine to Leucine | Reduced binding affinity. haematologica.org | Confers resistance to this compound; clinical response can be variable. nih.govashpublications.orgdovepress.com |
| T315A | Threonine to Alanine | Altered drug binding. haematologica.org | Identified in vitro and in patients at relapse. jci.orghaematologica.org |
| V299L | Valine to Leucine | Altered drug binding. nih.gov | Confers clinical resistance to this compound. jci.orgnih.gov |
This table summarizes key mutations and their impact on this compound efficacy.
Activation of Alternate Signaling Pathways Involving SRC-family Kinases
This compound is a multi-targeted kinase inhibitor that, in addition to BCR-ABL, also potently inhibits SRC-family kinases (SFKs). lgmpharma.comaacrjournals.org These kinases, including LYN, HCK, and FYN, are involved in cell growth, proliferation, and survival. lgmpharma.comaacrjournals.org However, in some cases of resistance, cancer cells can activate other signaling pathways that are not dependent on BCR-ABL or are less sensitive to this compound's inhibitory effects.
The overexpression and/or persistent activation of certain SFKs, such as LYN and HCK , has been identified as a mechanism of resistance to TKIs. researchgate.nethtct.com.br Activation of these kinases can provide an alternative route for cell signaling, allowing leukemic cells to survive and proliferate despite the effective inhibition of BCR-ABL by this compound. lgmpharma.combiomeddb.org In some instances of imatinib resistance without BCR-ABL mutations, high levels of activated LYN kinase have been observed, suggesting that targeting both BCR-ABL and LYN may be necessary to overcome resistance. htct.com.brnih.gov The dual inhibitory action of this compound against both ABL and SRC kinases is a key part of its efficacy, but alterations in this complex signaling network can still lead to the emergence of resistant clones. researchgate.netnih.gov
Multi-Drug Resistance Gene Overexpression (e.g., P-glycoprotein)
A third major mechanism of resistance involves the active removal of this compound from cancer cells by transmembrane efflux pumps. This reduces the intracellular concentration of the drug, preventing it from reaching its targets in sufficient quantities. The most well-known of these pumps are members of the ATP-binding cassette (ABC) transporter family.
P-glycoprotein (P-gp/ABCB1): P-glycoprotein, encoded by the ABCB1 (also known as MDR1) gene, is a prominent efflux pump that can transport a wide variety of chemotherapy agents out of cells. mdpi.commdpi.com this compound is a known substrate of P-gp. nih.govnih.gov Overexpression of the ABCB1 gene leads to increased levels of P-gp on the cell surface, resulting in enhanced efflux of this compound and decreased drug efficacy. mdpi.com This mechanism can contribute to resistance in various cancers, including chronic myeloid leukemia. mdpi.com
Breast Cancer Resistance Protein (BCRP/ABCG2): Another important efflux transporter is ABCG2, also known as BCRP. pensoft.net Like P-gp, ABCG2 can actively pump this compound out of cells, and its overexpression is linked to this compound resistance. nih.govpensoft.netnih.gov Studies have shown that both ABCB1 and ABCG2 work to limit the accumulation of this compound within cells, and their combined action can significantly impact the drug's effectiveness. pensoft.nettandfonline.comaacrjournals.org The level of resistance often correlates with the expression level of these transporters. pensoft.net
Table 2: Key Drug Efflux Transporters in this compound Resistance
| Transporter | Gene | Function | Impact on this compound |
|---|---|---|---|
| P-glycoprotein (P-gp) | ABCB1 / MDR1 | ATP-dependent drug efflux pump. mdpi.com | Actively removes this compound from cells, reducing intracellular concentration and efficacy. nih.govnih.gov |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | ATP-dependent drug efflux pump. pensoft.net | Actively removes this compound from cells; overexpression contributes to resistance. nih.govpensoft.netnih.gov |
This table summarizes the primary drug transporters involved in this compound resistance.
Pharmacology of Dasatinib Monohydrate in Research Contexts
Absorption and Bioavailability Research
The oral absorption of dasatinib (B193332) is influenced by several physiological factors, with gastric pH and the presence of food being key determinants of its bioavailability.
This compound monohydrate's aqueous solubility is notably pH-dependent. nih.gov In acidic environments, its solubility is significantly higher, which facilitates its absorption in the upper gastrointestinal tract. frontiersin.org Research has shown that as the pH increases to above 4.0, the solubility of this compound dramatically decreases. nih.govnih.gov This characteristic has significant implications for its absorption when co-administered with acid-reducing agents.
Studies have demonstrated that medications that elevate gastric pH, such as H2-receptor antagonists (e.g., famotidine) and proton pump inhibitors (PPIs) (e.g., omeprazole), can substantially decrease the absorption and plasma concentration of this compound. nih.govnih.gov For instance, the co-administration of famotidine (B1672045) has been shown to reduce this compound exposure by approximately 60%. nih.govepa.gov Similarly, PPIs have been reported to decrease this compound's bioavailability by 40% to 80%. researchgate.netnih.gov This interaction is a critical consideration in preclinical study design to ensure consistent and predictable systemic exposure.
| Gastric Acid Modulator | Effect on this compound Exposure (AUC) | Reference |
|---|---|---|
| Famotidine (H2-receptor antagonist) | ~60% decrease | nih.govepa.gov |
| Omeprazole (Proton Pump Inhibitor) | 40%-80% decrease | researchgate.netnih.gov |
| Antacids (e.g., Maalox) | ~55%-58% decrease (when co-administered) | nih.gov |
The effect of food on the absorption of this compound has been investigated in clinical studies. The administration of this compound with a high-fat meal has been shown to result in a modest increase in the mean area under the curve (AUC) of approximately 14%. semanticscholar.orgdrugbank.comnih.gov This change is generally not considered to be clinically significant, suggesting that this compound can be administered without strict regard to meals in a research context. nih.govnih.gov However, a high-fat/high-calorie meal can lead to a reduction in the maximum plasma concentration (Cmax) by about 30%, while the total exposure (AUC) remains largely unchanged. fda.gov
| Pharmacokinetic Parameter | Change with High-Fat Meal | Reference |
|---|---|---|
| AUC (Area Under the Curve) | ~14% increase | semanticscholar.orgdrugbank.comnih.gov |
| Cmax (Maximum Concentration) | ~30% decrease | fda.gov |
Distribution Studies
Once absorbed into the systemic circulation, this compound is widely distributed throughout the body.
In vitro studies have demonstrated that this compound is highly bound to human plasma proteins, with a binding percentage of approximately 96%. nih.govdrugbank.comnih.gov The binding is primarily to albumin. nih.gov The active metabolite of this compound also exhibits high protein binding at around 93%. fda.govnih.gov This extensive binding to plasma proteins results in a small fraction of unbound, pharmacologically active drug in the circulation.
This compound has a large apparent volume of distribution, reported to be 2505 L, which indicates extensive distribution into extravascular tissues. nih.govdrugbank.com Preclinical studies in various animal species have confirmed that this compound distributes well from the vascular system into other tissues. semanticscholar.org This widespread tissue distribution is a key factor in its pharmacological activity at various sites in the body.
Metabolism and Elimination Pathways
This compound monohydrate undergoes extensive metabolism in humans, transforming into various metabolites before elimination. This process is primarily hepatic and involves several key enzyme systems. The elimination of the compound is predominantly through the feces.
Role of Cytochrome P450 Enzymes (e.g., CYP3A4)
The primary enzyme responsible for the metabolism of this compound is Cytochrome P450 3A4 (CYP3A4) drugbank.comnih.govfrontiersin.org. This enzyme is involved in multiple metabolic pathways, including hydroxylation and N-dealkylation nih.gov. The bioactivation of this compound by CYP3A4 can proceed through the formation of a reactive intermediate nih.gov. Specifically, CYP3A4 is the main enzyme involved in the generation of several key metabolites, including M4, M20, and M24 drugbank.comnih.govclinpgx.org. The significant role of this enzyme makes this compound a sensitive CYP3A4 substrate, meaning its plasma concentration can be significantly altered by co-administration of strong CYP3A4 inhibitors or inducers nih.gov. For instance, studies have shown that a strong CYP3A4 inhibitor can increase this compound's area under the curve (AUC) nearly five-fold, while a strong inducer can decrease it by approximately 80% nih.gov.
Involvement of Flavin-Containing Monooxygenase 3 (FMO3) and Uridine (B1682114) Diphosphate-Glucuronosyltransferase (UGT)
While CYP3A4 is the principal metabolizing enzyme, other enzymes also contribute to the biotransformation of this compound. Flavin-containing monooxygenase 3 (FMO3) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes are also involved in the formation of its metabolites drugbank.comfrontiersin.orgfda.govfda.gov. FMO3 is primarily responsible for the oxidation of this compound to form the N-oxide metabolite, M5 drugbank.comclinpgx.org. UGT enzymes are involved in conjugative metabolism, leading to the formation of glucuronide metabolites, such as M8a and M8b clinpgx.orgnih.gov.
Excretion Routes and Proportions
Following oral administration, this compound and its metabolites are eliminated primarily through the feces drugbank.comnih.govfrontiersin.org. Studies using radiolabeled this compound have shown that after a single oral dose, the majority of the radioactivity is recovered in the feces.
The elimination data indicates that this compound is well-absorbed and then extensively metabolized prior to excretion nih.gov.
| Excretion Route | Percentage of Administered Dose Recovered | Form |
| Feces | 85% drugbank.comnih.govfrontiersin.org | 19% as unchanged this compound, remainder as metabolites drugbank.comnih.gov |
| Urine | 4% drugbank.comnih.govfrontiersin.org | <1% as unchanged this compound, remainder as metabolites nih.gov |
Pharmacokinetic Variability and Patient Subpopulations
The pharmacokinetics of this compound are characterized by significant variability, both between different individuals and within the same individual over time.
Inter- and Intra-subject Variability
This compound exhibits high pharmacokinetic variability nih.govsemanticscholar.org. Studies have observed very high inter-patient variability in its exposure, with the maximum plasma drug concentration (Cmax) varying by 70–80% and the area under the plasma concentration-time curve (AUC) varying by 40–54% among subjects frontiersin.org. Furthermore, some research suggests that the intra-subject variability (variability within the same person on different occasions) in this compound exposure may be even greater than the inter-subject variability frontiersin.orgresearchgate.net. This high degree of variability can be attributed to factors influencing the absorption and bioavailability of the drug nih.gov. A study comparing a this compound monohydrate formulation with an anhydrate formulation found that the intra-subject variability for AUC was approximately 3-fold less with the anhydrate product researchgate.net.
Pharmacokinetics in Pediatric Populations
Following oral administration, this compound is absorbed rapidly, with the median time to reach maximum plasma concentration (Tmax) being approximately 1.0 hour. ascopubs.org A phase I study involving pediatric patients reported a mean terminal half-life of 2.2 to 2.3 hours. ascopubs.orgascopubs.org However, this may be shorter than the 3 to 6 hours typically observed in adult populations. ascopubs.org
Table 1: this compound Pharmacokinetic Parameters in Pediatric Patients from a Phase I Study
| Dose Level (mg/m²) | Parameter | Value (Geometric Mean, %CV) |
|---|---|---|
| 50 | Cmax | 65.0 ng/mL (73%) |
| AUC(TAU) | 235.8 ng·h/mL (26%) | |
| 65 | Cmax | 142.4 ng/mL (45%) |
| AUC(TAU) | 321.9 ng·h/mL (41%) |
Data sourced from a study involving pediatric patients with refractory solid tumors or imatinib-refractory Ph+ leukemia. ascopubs.org Cmax: Maximum plasma concentration; AUC(TAU): Area under the concentration-time curve over the dosing interval; %CV: Coefficient of Variation.
Preclinical and Translational Research with Dasatinib Monohydrate
In Vitro Efficacy Studies in Leukemic Cell Lines
Dasatinib (B193332) monohydrate has demonstrated significant in vitro activity against a wide array of leukemic cell lines, particularly those dependent on the BCR-ABL kinase, a hallmark of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).
This compound is a potent inhibitor of the BCR-ABL kinase, with a potency at concentrations of 0.6-0.8 nM. europa.eu It binds to both the active and inactive conformations of the BCR-ABL enzyme, a feature that distinguishes it from imatinib (B729) and may contribute to its ability to overcome resistance. drugbank.comresearchreview.com.au In vitro studies have shown that this compound is 325-fold more potent than imatinib against unmutated BCR-ABL. nih.govnih.gov
The compound effectively inhibits the growth of CML and ALL cell lines that overexpress BCR-ABL. parsianpharma.compom.go.id Its high growth inhibitory potential is evident with IC50 values of ≤1 nM in four tested leukemia cell lines, a potency that is 300-655 times greater than that of imatinib in the same cellular assays. europa.eu For instance, in K562 chronic myelogenous leukemia cells, this compound exhibits an IC50 of less than 1.0 nM. medchemexpress.com
A key aspect of this compound's in vitro efficacy is its activity against imatinib-resistant leukemic cell lines. drugbank.compom.go.id This includes cell lines with BCR-ABL kinase domain mutations, which are a common cause of imatinib failure. nih.govpom.go.id this compound has been shown to inhibit the kinase activity of 14 out of 15 imatinib-resistant BCR-ABL isoforms at nanomolar concentrations. nih.gov It can also overcome imatinib resistance driven by the activation of alternative signaling pathways involving SRC family kinases (such as LYN and HCK) and by the overexpression of multi-drug resistance genes. parsianpharma.compom.go.id However, it is not effective against the T315I mutation. nih.govtargetmol.com
In studies on primary chronic lymphocytic leukemia (CLL) lymphocytes, this compound's effectiveness varies. Samples were categorized as sensitive, with IC50 values ranging from 1 nM to 1000 nM, or resistant, with IC50 values between 6 µM and 52 µM. nih.gov In other studies on primary myeloid leukemia cells, this compound treatment resulted in 50% growth inhibition at concentrations of 3 to 6 x 10⁻⁶ M. nih.gov
The following table summarizes the in vitro activity of this compound in various leukemic cell lines:
Interactive Data Table: In Vitro Efficacy of this compound in Leukemic Cell Lines| Cell Line | Leukemia Type | IC50 Value | Reference |
|---|---|---|---|
| K562 | Chronic Myeloid Leukemia (CML) | <1.0 nM | medchemexpress.com |
| RPMI 8226 | Leukemia | Not specified | researchgate.net |
| LAMA84 | Chronic Myeloid Leukemia (CML) | 2 nM (in combination studies) | mdpi.com |
| Mo7e-KitD816H | Myeloid Leukemia | 5 x 10⁻⁹ M | nih.gov |
| Primary AML cells | Acute Myeloid Leukemia (AML) | 10⁻⁹ to 1.7 x 10⁻⁶ M | nih.gov |
| Primary CLL cells (sensitive) | Chronic Lymphocytic Leukemia (CLL) | 1 nM - 1000 nM | nih.gov |
| Primary CLL cells (resistant) | Chronic Lymphocytic Leukemia (CLL) | 6 µM - 52 µM | nih.gov |
In Vivo Efficacy Studies in Animal Models of Malignancy (e.g., CML, ALL, GIST)
The promising in vitro results for this compound monohydrate have been substantiated by in vivo studies using various animal models of hematological malignancies. These studies have been crucial in demonstrating the compound's therapeutic potential in a more complex biological system.
In murine models of CML, this compound has shown significant antitumor activity. Studies using human CML xenografts in severe combined immunodeficient (SCID) mice have demonstrated that this compound can lead to cures, defined as the absence of a detectable tumor for a prolonged period after treatment cessation. europa.eu Specifically, in mice bearing K562 human CML tumors, this compound was curative across a range of dose levels. europa.eu Furthermore, this compound has been shown to inhibit the growth of leukemic cells and prolong the survival of mice with both wild-type BCR-ABL and the M351T mutation, a common imatinib-resistant variant. nih.gov In a model of CML with central nervous system involvement, this compound treatment demonstrated antileukemic activity. researchreview.com.au
The efficacy of this compound has also been evaluated in animal models of ALL. In preclinical studies using Bcr/Abl-positive ALL cells, this compound has shown significant cytotoxic activity. nih.gov It effectively inhibits the proliferation of both mouse and human Ph-positive ALL cells. nih.gov
In addition to its effects on leukemia, this compound has been studied in models of other malignancies. In TgE mice, which express a specific transgene, this compound specifically inhibits the formation of bone marrow B-cell colonies and reduces spleen size. targetmol.com
Studies in Solid Tumors (e.g., Ovarian Cancer, GIST)
While the primary focus of this compound research has been on hematological malignancies, its broad kinase inhibition profile has prompted investigations into its efficacy in solid tumors.
In vitro studies have shown that this compound possesses antiproliferative activity against various solid tumor cell lines. For example, it has demonstrated inhibitory effects on PC3 human prostate tumor cells (IC50 of 9.4 nM), MDA-MB-231 human breast tumor cells (IC50 of 12 nM), and WiDr human colon tumor cells (IC50 of 52 nM). medchemexpress.com
Investigations in Non-Oncological Conditions (e.g., Multiple Sclerosis, HIV Infection, Aging)
The therapeutic potential of this compound monohydrate extends beyond oncology, with emerging research exploring its role in a variety of non-cancerous conditions. This is largely attributed to its ability to modulate fundamental cellular processes.
One area of investigation is its potential as a senolytic agent, a compound that selectively clears senescent cells. Senescent cells accumulate with age and contribute to various age-related diseases. This compound, often in combination with quercetin (B1663063), has been studied for its ability to eliminate these cells.
Research has also explored the role of this compound in the context of HIV infection. Some studies suggest that it may have an impact on viral reservoirs.
Furthermore, there is interest in the potential application of this compound in neurological conditions such as multiple sclerosis, although this research is still in its early stages.
Adverse Event Mechanisms and Management in Research
Pulmonary Arterial Hypertension (PAH)
Pulmonary arterial hypertension is a serious adverse event that can occur with dasatinib (B193332) treatment. nih.gov Research has focused on understanding its underlying causes and potential for reversal.
Mechanisms of Induction
The development of this compound-induced PAH is multifactorial, involving several proposed mechanisms at the cellular and molecular level.
Endothelial Injury and Apoptosis: A key mechanism appears to be endothelial damage. researchgate.net Studies have shown that this compound can induce apoptosis, or programmed cell death, in human pulmonary endothelial cells in a dose-dependent manner. nih.gov This endothelial toxicity is suggested by increased levels of endothelial dysfunction markers such as sICAM-1, sVCAM-1, and sE-selectin in individuals treated with this compound. nih.gov The process of endothelial cell apoptosis is thought to be mediated by mitochondrial reactive oxygen species and may also involve endoplasmic reticulum (ER) stress. researchgate.netviamedica.pl This damage to the pulmonary artery endothelium can increase susceptibility to the development of PAH. nih.govresearchgate.net
Src Inhibition: this compound is a potent inhibitor of Src family kinases. nih.gov Initial hypotheses suggested that the inhibition of these kinases was a primary driver of PAH. nih.gov Src inhibition can lead to the depolarization of pulmonary smooth muscle cells through the inhibition of the TASK-1 potassium channel, resulting in pulmonary vasoconstriction and an increase in pulmonary artery pressure. viamedica.pl
Reactive Oxidants: The production of mitochondrial reactive oxygen species is a significant factor in this compound-induced endothelial cell apoptosis. viamedica.pl These reactive oxidants are believed to be directly toxic to endothelial cells, potentially in conjunction with other currently unidentified risk factors. researchgate.net This oxidative stress contributes to the endothelial dysfunction observed in this compound-associated PAH. researchgate.net
Mechanisms of this compound-Induced Pulmonary Arterial Hypertension
| Mechanism | Description | Key Research Findings |
|---|---|---|
| Endothelial Injury & Apoptosis | This compound induces programmed cell death in the endothelial cells lining the pulmonary arteries. | Increased markers of endothelial dysfunction (sICAM-1, sVCAM-1, sE-selectin) have been observed. nih.gov Studies show dose-dependent apoptosis in cultured human pulmonary endothelial cells. nih.gov |
| Src Inhibition | Inhibition of Src family kinases leads to pulmonary vasoconstriction. | This compound's inhibition of the TASK-1 potassium channel causes pulmonary smooth muscle cell depolarization. viamedica.pl |
| Reactive Oxidants | Generation of mitochondrial reactive oxygen species causes direct toxicity to endothelial cells. | This mechanism is linked to endothelial cell apoptosis and is independent of Src kinase inhibition. nih.govviamedica.pl |
Reversibility and Management Strategies in Research Settings
A significant finding in research is that this compound-induced PAH is often reversible upon discontinuation of the drug. nih.govnih.gov
Reversibility: Many cases of this compound-associated PAH show improvement after stopping the treatment. nih.gov However, persistent pulmonary hypertension has been observed in about a third of patients even after cessation of the drug, necessitating systematic follow-up. researchgate.net While some reports suggest that the pathological thickening of the pulmonary vasculature can be irreversible in severe cases, many patients experience a significant decrease in mean pulmonary arterial pressure and pulmonary vascular resistance after stopping this compound. researchgate.netnih.gov
Management in Research: Management in research settings primarily involves the immediate discontinuation of this compound upon suspicion of PAH. nih.gov The use of PAH-specific vasodilators is a topic of ongoing discussion. nih.gov Some research suggests that for severe cases, particularly those with a low cardiac index, vasodilator therapy may be beneficial. tandfonline.comersnet.org In a rat model, the Rho-kinase inhibitor Y27632 was found to partially reverse the pulmonary pressure changes induced by this compound, suggesting a potential therapeutic target. nih.gov
Cardiotoxicity
Cardiotoxicity is another significant concern with this compound, with research focusing on the direct effects on heart muscle cells. nih.govnih.gov
Molecular Mechanisms of Cardiomyocyte Sensitivity and Cell Death
Research has identified cardiomyocytes as being particularly sensitive to the toxic effects of this compound. nih.govnih.gov
Cardiomyocyte Viability: Studies have shown that this compound reduces the viability of cardiomyocytes, leading to cell death. nih.govnih.gov This is a direct effect on the heart muscle cells themselves.
Mechanisms of Cell Death: The primary form of cell death implicated in this compound-induced cardiotoxicity is apoptosis. nih.gov This is often a consequence of the disruption of pro-survival signaling pathways within the cardiomyocytes. frontiersin.org
Role of c-Src Inhibition in Cardiotoxicity
The inhibition of the proto-oncogene tyrosine-protein kinase c-Src is a key mechanism mediating the cardiotoxic effects of this compound. nih.govnih.gov
c-Src as a Key Target: Research has demonstrated that c-Src is a crucial target of this compound in cardiomyocytes. nih.govnih.gov Depletion of c-Src in these cells compromises their viability, mimicking the effect of this compound. nih.govnih.gov
Rescue Experiments: Further evidence comes from experiments where overexpression of a this compound-resistant mutant of c-Src was able to rescue cardiomyocytes from the toxic effects of the drug. nih.govnih.gov In contrast, overexpressing the normal, wild-type c-Src did not offer any protection. nih.govnih.gov
Impact on ERK Activity
The extracellular signal-regulated kinase (ERK) pathway, which is downstream of c-Src, plays a significant role in cardiomyocyte survival and is impacted by this compound. nih.govnih.gov
Reduced ERK Phosphorylation: this compound treatment has been shown to attenuate the activity of ERK by reducing its phosphorylation. nih.govnih.gov Since ERK is a known pro-survival pathway, its inhibition by this compound is a likely contributor to the observed cardiotoxicity. frontiersin.org
Src-ERK Axis: The link between Src and ERK is well-established, with Src acting as an upstream regulator of ERK activity. nih.gov By inhibiting c-Src, this compound effectively shuts down this critical survival signal in cardiomyocytes. nih.govnih.gov
Mechanisms of this compound-Induced Cardiotoxicity
| Mechanism | Description | Key Research Findings |
|---|---|---|
| Cardiomyocyte Sensitivity and Cell Death | This compound directly reduces the viability of heart muscle cells, leading to apoptosis. | Cardiomyocytes are the most sensitive cardiac cell type to this compound-induced cell death. nih.govnih.gov |
| c-Src Inhibition | Inhibition of the c-Src kinase is a primary driver of cardiotoxicity. | Depletion of c-Src mirrors this compound's effects. nih.govnih.gov A this compound-resistant c-Src mutant rescues cells from toxicity. nih.govnih.gov |
| Impact on ERK Activity | This compound attenuates the activity of the pro-survival ERK pathway. | Reduced phosphorylation of ERK is observed following this compound exposure. nih.govnih.gov This is a downstream effect of c-Src inhibition. nih.gov |
QTc Prolongation Mechanisms
This compound has the potential to prolong the cardiac ventricular repolarization, observed as a prolongation of the QTc interval on an electrocardiogram. dovepress.com In-vitro studies and preclinical data suggest that this effect is linked to off-target interactions with cardiac ion channels.
The primary mechanism identified is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. frontiersin.orgresearchgate.netahajournals.org The hERG channel is critical for the rapid component of the delayed rectifier potassium current (IKr), which plays a key role in phase 3 of the cardiac action potential, ensuring timely repolarization of the ventricles. frontiersin.org By blocking this channel, this compound can delay ventricular repolarization, leading to a lengthened QT interval. dovepress.com
Additionally, an on-target mechanism involving the inhibition of the PI3K signaling pathway has been proposed to contribute to QT prolongation. frontiersin.org This inhibition can lead to changes in sodium and potassium currents, which may account for a significant portion of the interval prolongation. frontiersin.org While clinically significant QTc prolongation (greater than 500 ms) is infrequent, the potential for this adverse event is a recognized aspect of the compound's pharmacological profile. researchgate.net Caution is advised for patients with pre-existing risk factors such as hypokalemia, hypomagnesemia, or congenital long QT syndrome. drugbank.com
Table 1: this compound and QTc Interval Changes in Clinical Studies
| Study Phase/Population | Number of Patients | Mean/Median Change in QTcF from Baseline | Patients with QTcF > 500 ms | Citation |
|---|---|---|---|---|
| Phase III (Newly Diagnosed CML) | 258 | 3.0 msec (median) | 1 (<1%) | researchgate.net |
| Phase II (Leukemia) | 865 | 4-6 msec (mean) | Not specified | researchgate.net |
Pleural and Pericardial Effusions
Pleural effusion, the accumulation of fluid in the space surrounding the lungs, is a notable adverse event associated with this compound. koreamed.org The effusions are typically exudative and lymphocyte-predominant. thieme-connect.comnih.gov
The pathogenesis of this compound-induced effusions is believed to be multifactorial, with several proposed mechanisms stemming from its off-target kinase inhibition.
PDGFRβ Inhibition: A leading hypothesis involves the inhibition of the Platelet-Derived Growth Factor Receptor beta (PDGFRβ). koreamed.orgthieme-connect.comnih.govfrontiersin.org PDGFRβ is expressed on pericytes and is involved in regulating angiogenesis and capillary integrity. frontiersin.orgmattioli1885journals.com Its inhibition may lead to increased vascular permeability and fluid leakage into the pleural space, a mechanism potentially linked to impaired lymphatic drainage. nih.gov
SRC Kinase Inhibition: Inhibition of SRC family kinases, such as Src and Yes, is another proposed mechanism. frontiersin.orgmattioli1885journals.com These kinases are involved in maintaining the stability of pleural epithelium through the regulation of cell adhesion. frontiersin.org Disruption of this stability could contribute to fluid accumulation.
Immunomodulatory Effects: An autoimmune or immunomodulatory mechanism has also been suggested. koreamed.orgnih.gov this compound can cause an expansion of cytotoxic T-cells and Natural Killer (NK) cells. nih.gov This clonal expansion of large granular lymphocytes, which can be found in the pleural fluid, may mediate an inflammatory response leading to effusion. nih.gov This theory is supported by observations that patients with a history of autoimmune disorders may be at an increased risk. nih.gov
Myelosuppression and Hematological Toxicity
Myelosuppression, manifesting as neutropenia, thrombocytopenia, and anemia, is the most common hematological toxicity associated with this compound. frontiersin.orgnih.gov This toxicity is generally reversible and occurs more frequently in patients with advanced-phase disease. thieme-connect.com
The mechanisms underlying this compound-induced myelosuppression are linked to its inhibition of kinases essential for normal hematopoiesis. Research points to the inhibition of SRC family kinases, such as Lyn and Fyn, which are crucial downstream signaling molecules for several hematopoietic processes. nih.gov These kinases play a vital role in:
Megakaryocytopoiesis and Platelet Function: Inhibition of SRC kinases can disrupt the development of megakaryocytes and subsequent platelet formation. nih.gov
Erythropoiesis: SRC kinases are important for the production of red blood cells. nih.gov
Myeloid and B-cell Survival: These kinases are also involved in the survival pathways of myeloid cells and B-lymphocytes. nih.gov
Furthermore, research suggests that this compound may induce eryptosis, a form of programmed cell death in erythrocytes, through mechanisms involving Ca2+ channel loading and membrane permeabilization. nih.gov
Table 2: Incidence of Grade 3/4 Hematological Toxicity in Clinical Trials
| Trial / Cohort | Neutropenia | Anemia | Thrombocytopenia | Citation |
|---|---|---|---|---|
| MDACC Trial (First-line CML-CP) | 21% | 6% | 10% | frontiersin.org |
| DASISION Trial (12-month follow-up) | 21% | 10% | 19% | frontiersin.org |
Impact on Bone Homeostasis and Trabecular Bone Area
This compound has been observed to have a significant off-target effect on bone remodeling, leading to an increase in trabecular bone area. nih.gov This effect appears to result from a dual action on bone cells, promoting bone formation while simultaneously inhibiting bone resorption. nih.govbioscientifica.com
The primary mechanisms involve the inhibition of several key kinases:
SRC Kinase Inhibition: this compound is a potent inhibitor of SRC kinase. bioscientifica.com SRC is essential for the function of osteoclasts, the cells responsible for bone resorption. By inhibiting SRC, this compound impairs osteoclast activity, leading to reduced bone breakdown. bioscientifica.comnih.gov
PDGFR Inhibition: Inhibition of PDGFR on mesenchymal stem cells, which are osteoblast precursors, has been shown to promote their differentiation into mature osteoblasts, the cells responsible for bone formation. nih.gov
c-Kit Inhibition: The compound also inhibits c-Kit, another kinase involved in the complex signaling that balances bone remodeling. nih.gov
These inhibitory actions result in a net anabolic effect on bone. Studies have shown that this compound treatment can lead to increased bone matrix mineralization and elevated serum markers of bone formation, such as alkaline phosphatase and osteocalcin, without significantly altering serum calcium or phosphate (B84403) levels. nih.gov
Delayed Growth in Pediatric Patients: Research and Observational Findings
In pediatric patients, treatment with this compound has been associated with delayed growth. researchgate.net This has been observed in clinical trials and post-market safety reviews, with findings including a decrease in height-for-age z-scores over time and reports of growth retardation. researchgate.net
The proposed mechanism for this adverse effect is the off-target inhibition of kinases that are crucial for normal skeletal growth and development. researchgate.net These include:
Platelet-Derived Growth Factor Receptor (PDGF-R): This receptor is involved in the regulation of bone metabolism and growth. researchgate.net
c-Kit: Inhibition of the c-Kit receptor may also play a role in altering normal growth processes. researchgate.net
In pediatric clinical trials for chronic myeloid leukemia, adverse events related to bone growth and development, such as delayed fusion of the epiphyses (the ends of long bones) and osteopenia, have been reported. researchgate.net While the data show a trend towards growth deceleration, long-term follow-up is ongoing to fully understand the impact on adult height. researchgate.netresearchgate.net Monitoring of bone growth and development is recommended for pediatric patients undergoing treatment with this compound. researchgate.net
Drug Drug Interactions and Polypharmacy Considerations in Research
Interactions with CYP3A4 Inducers and Inhibitors
Dasatinib (B193332) is a substrate and an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, creating a potential for interactions with other drugs that are metabolized by or modulate this enzyme's activity. europa.eu
CYP3A4 Inhibitors: Co-administration with strong inhibitors of CYP3A4 can significantly increase this compound plasma concentrations. For instance, a study involving the potent CYP3A4 inhibitor ketoconazole (B1673606) resulted in a four- to five-fold increase in the maximum concentration (Cmax) and area under the curve (AUC) of this compound, respectively. pom.go.id Other potent inhibitors include itraconazole, erythromycin, clarithromycin, and ritonavir. europa.eu Due to this interaction, the systemic administration of potent CYP3A4 inhibitors is generally not recommended in patients receiving this compound. europa.eu If unavoidable, close monitoring for toxicity is crucial. pom.go.id this compound itself is a time-dependent inhibitor of CYP3A4. fda.gov
CYP3A4 Inducers: Conversely, co-administration with strong CYP3A4 inducers can lead to a marked decrease in this compound exposure. semanticscholar.org For example, the potent inducer rifampin has been shown to decrease the AUC of this compound by as much as 82%. europa.eu This substantial reduction in plasma concentration can compromise the efficacy of this compound. fda.gov Other inducers of CYP3A4 include dexamethasone, phenytoin, carbamazepine, and phenobarbital. europa.eu
Table 1: Effects of CYP3A4 Modulators on this compound Pharmacokinetics
| Interacting Agent | Class | Effect on this compound Exposure |
|---|---|---|
| Ketoconazole | Strong CYP3A4 Inhibitor | 4- to 5-fold increase in Cmax and AUC pom.go.id |
Interactions with Gastric pH Modulators (e.g., Antacids, PPIs, H2-receptor blockers)
The solubility and absorption of this compound monohydrate are pH-dependent. semanticscholar.orgnih.gov As a lipophilic weak base, its solubility decreases significantly as the pH rises above 4.0. researchgate.netresearchgate.net This characteristic leads to significant interactions with medications that alter gastric pH.
H2-receptor antagonists and Proton Pump Inhibitors (PPIs): The concomitant use of H2-receptor antagonists like famotidine (B1672045) and PPIs can substantially reduce this compound exposure. fda.gov Studies have shown that administering famotidine 10 hours before a this compound dose can decrease the this compound AUC by approximately 60%. nih.gov Similarly, PPIs, which can increase gastric pH by two to three units, profoundly impair the uptake of this compound. researchgate.net Therefore, the simultaneous use of H2 antagonists and PPIs with this compound is generally advised against. researchgate.net
Antacids: Co-administration of antacids containing aluminum hydroxide (B78521) or magnesium hydroxide can also decrease this compound exposure. When an antacid was given at the same time as this compound, the this compound exposure was reduced by about 55% to 58%. nih.gov However, the impact can be mitigated by separating the administration times. Research indicates that if an antacid is administered at least two hours before or after the this compound dose, there is no significant effect on this compound exposure. nih.govfda.gov
Table 2: Impact of Gastric pH Modulators on this compound Bioavailability
| Interacting Agent | Class | Effect on this compound Exposure | Administration Guidance |
|---|---|---|---|
| Famotidine | H2-receptor antagonist | ~60% reduction in AUC when given 10 hours prior nih.gov | Co-administration is not recommended nih.govfda.gov |
| Proton Pump Inhibitors (PPIs) | Gastric acid reducer | Profoundly impairs uptake researchgate.net | Avoid co-administration researchgate.net |
Interactions Affecting Platelet Function or Anticoagulation
Research indicates that this compound can affect platelet function. In vitro studies have demonstrated that this compound can induce platelet dysfunction. drugs.com Specifically, it has been shown to inhibit collagen-induced platelet adhesion, activation, and aggregation. mdpi.com This effect is mediated by the inhibition of Src family kinases, which are crucial for platelet signaling. mdpi.com
This inherent effect on platelet function raises concerns about the co-administration of this compound with anticoagulant medications or other drugs that inhibit platelet function. drugs.comclinicaltrials.gov The potential for an increased risk of bleeding complications necessitates caution. drugs.com In clinical trials, severe bleeding events, including central nervous system and gastrointestinal hemorrhages, have been reported in patients receiving this compound, with most of these events being associated with severe thrombocytopenia. drugs.com Therefore, in a research context, careful monitoring of patients receiving this compound concurrently with anticoagulants is essential. drugs.com
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound monohydrate |
| Ketoconazole |
| Itraconazole |
| Erythromycin |
| Clarithromycin |
| Ritonavir |
| Rifampin |
| Dexamethasone |
| Phenytoin |
| Carbamazepine |
| Phenobarbital |
| Famotidine |
| Aluminum hydroxide |
Future Research Directions and Novel Applications of Dasatinib Monohydrate
Combination Therapy Strategies and Overlapping Toxicities
The use of dasatinib (B193332) monohydrate in combination with other therapeutic agents is a key strategy to enhance its anti-tumor effects, overcome resistance, and potentially lower dosages to reduce toxicity. google.com Preclinical studies suggest that combining drugs with different mechanisms of action and minimal overlap in non-hematologic toxicities can be effective. clinicaltrials.gov
Research is actively exploring combinations with:
Other Kinase Inhibitors: Combining this compound with other tyrosine kinase inhibitors (TKIs) like sunitinib (B231) has been considered, though it requires careful management due to the potential for overlapping toxicities and pharmacokinetic interactions. spandidos-publications.com For instance, one case study reported the co-administration of sunitinib and this compound, where dose reductions were necessary to manage adverse events, suggesting that starting with lower doses and monitoring is a viable safety strategy. spandidos-publications.com
EGFR Inhibitors: In non-small cell lung cancer (NSCLC), trials have evaluated this compound in combination with the epidermal growth factor receptor (EGFR) inhibitor erlotinib. nih.gov However, these combinations often lead to significant toxicities, including gastrointestinal intolerance, pleural effusion, and fatigue, which can limit their clinical utility. nih.gov
Cytotoxic Chemotherapy: Combining this compound with standard cytotoxic agents is another area of investigation. google.com Preclinical models for cholangiocarcinoma suggest that certain cytotoxic agents can potentiate the effects of this compound, potentially allowing for a reduction in its dose and thereby improving its safety profile. google.com Similarly, a pediatric trial combined this compound with ifosfamide, carboplatin, and etoposide, based on the rationale of non-overlapping toxicities and different anti-tumor profiles. clinicaltrials.gov
A critical challenge in combination therapy is the management of cumulative and overlapping toxicities. nih.gov For example, when this compound was trialed in squamous cell carcinoma of the lung, significant toxicities, including dyspnea and pleural effusions, led to the early termination of the study. nih.gov This highlights the necessity of carefully selecting combination partners and managing patient toxicities to realize the full potential of these strategies. nih.gov
| Combination Agent | Cancer Type | Rationale / Key Findings | Observed Toxicities | Reference |
|---|---|---|---|---|
| Sunitinib | Metastatic Renal Cell Carcinoma (mRCC) with CML | Shared mechanisms of action; potential for pharmacokinetic interaction via CYP3A4. | Worsening of hand-foot-skin reaction (HFSR) and diarrhea. Managed with dose reduction. | spandidos-publications.com |
| Erlotinib | Non-Small Cell Lung Cancer (NSCLC) | Dual targeting of signaling pathways. | GI intolerance, pleural effusion, fatigue, anemia, lymphopenia. | nih.gov |
| Ifosfamide, Carboplatin, Etoposide (ICE) | Pediatric Solid Tumors | Different mechanisms of action with minimal overlap of non-hematologic toxicities. | Not detailed in provided context. | clinicaltrials.gov |
| Cytotoxic Agents | Cholangiocarcinoma (CCA) | Potentiates this compound effect, potentially allowing lower, safer doses of this compound. | Combination may reduce this compound toxicity compared to monotherapy in normal cells. | google.com |
Biomarker Discovery and Validation for Response and Toxicity Prediction
To optimize this compound therapy, researchers are focused on identifying and validating biomarkers that can predict a patient's response to treatment or their risk of developing toxicities. biorxiv.orgclinicaltrials.gov This personalized medicine approach aims to select patients most likely to benefit and to manage adverse effects proactively.
Predictive Biomarkers for Efficacy:
In triple-negative breast cancer (TNBC), a particularly aggressive subtype, recent studies have identified a set of genes associated with basal cell identity ("BC-markers"). biorxiv.org The expression of these markers, such as TAGLN, is linked to a mesenchymal phenotype and has been associated with increased sensitivity to this compound, suggesting they could be used to stratify TNBC patients for treatment. biorxiv.org
For pancreatic cancer, bioinformatics analyses have been used to investigate mechanisms of this compound resistance. nih.gov Studies have identified specific differentially expressed genes (e.g., vimentin, S100 calcium-binding protein P) and hub genes (e.g., Rac family small GTPase 1, integrin subunit β4) in this compound-resistant cell lines. nih.gov These genes represent potential biomarkers for resistance and novel therapeutic targets to overcome it. nih.gov
In some cancers, specific genetic mutations are direct targets. For example, a clinical trial is evaluating this compound in patients whose cancers have a DDR2 mutation, with the goal of assessing objective response rates in this specific molecularly-defined subgroup. clinicaltrials.gov
Biomarkers for Toxicity:
While specific biomarkers for this compound toxicity are less defined, clinical studies often include correlative analyses to link drug exposure levels with adverse events. clinicaltrials.govfda.gov For instance, early clinical pharmacology reviews analyzed the relationship between this compound trough levels and the probability of severe toxicity, although no significant correlation was initially identified. fda.gov Future research aims to uncover more precise genomic or proteomic markers to predict common toxicities like pleural effusion or myelosuppression.
The ultimate goal is to move beyond a one-size-fits-all approach to a more nuanced, biomarker-guided administration of this compound monohydrate.
Development of Novel Formulations and Delivery Systems (e.g., Nanocarriers, Cyclodextrin Complexes)
A significant area of future research involves overcoming the pharmaceutical limitations of this compound monohydrate, particularly its poor aqueous solubility and low oral bioavailability (14-34%), which necessitates higher doses and can contribute to off-target toxicity. nih.govresearchgate.netmdpi.com Advanced drug delivery systems are being developed to address these challenges.
Nanocarriers: Nanotechnology offers promising solutions to improve this compound's pharmacokinetic profile. nih.gov Strategies include:
Liposomal formulations, PEGylated nanoparticles, and hybrid nanoparticles: These systems can enhance solubility, improve stability, and provide controlled release of the drug. nih.gov
Targeted Nanoparticles: By functionalizing nanoparticles with ligands or antibodies, this compound can be selectively delivered to tumor sites. nih.gov For example, trastuzumab-targeted biodegradable nanoparticles have been developed to enhance this compound delivery in HER2+ metastatic breast cancer, aiming to increase efficacy and reduce systemic side effects. mdpi.com This approach utilizes nanotechnology to improve intracellular drug uptake and prolong circulation time. nih.govmdpi.com
Solid Lipid Nanoparticles (SLNs): Formulations of this compound-loaded SLNs have also been evaluated to improve its delivery. mdpi.com
Cyclodextrin Complexes: Cyclodextrins are macrocyclic compounds capable of forming host-guest inclusion complexes with poorly soluble drugs like this compound. researchgate.netnih.gov
This complexation improves the drug's solubility and dissolution rate. nih.gov
Studies have shown that complexing this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) creates an aqueous formulation that could potentially be used for parenteral administration, which is a significant advantage over the current oral-only tablets. nih.gov This could be particularly beneficial for pediatric patients who have difficulty swallowing tablets. nih.gov
Formulated tablets containing these complexes demonstrated enhanced solubility and improved in vitro release, suggesting a potential for reducing adverse effects through more controlled release and minimizing concentration peaks in the bloodstream. researchgate.net
Amorphous Solid Dispersions (ASDs): To improve bioavailability, this compound monohydrate has been embedded into hydrophilic polymer matrices, such as polyvinylpyrrolidone (B124986) (PVP). mdpi.com Using a process called co-grinding, the crystalline drug is converted into a more soluble amorphous state, which has been shown to enhance its release profile. mdpi.com
| Formulation Strategy | Technology | Primary Goal | Key Findings / Potential Benefits | Reference |
|---|---|---|---|---|
| Nanocarriers | Trastuzumab-targeted biodegradable nanoparticles | Targeted delivery to HER2+ breast cancer cells. | Enhances selective accumulation at the tumor site, potentially minimizing systemic toxicity. | nih.govmdpi.com |
| Cyclodextrin Complexes | Inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Improve aqueous solubility and dissolution. | Enables development of aqueous formulations for potential parenteral use; improves characteristics over existing forms. | nih.gov |
| Amorphous Solid Dispersions (ASDs) | Co-grinding with polyvinylpyrrolidone (PVP) | Enhance solubility and release profile. | Converts crystalline this compound to a more soluble amorphous state, improving dissolution. | mdpi.com |
Targeting Emerging Resistance Mechanisms
Drug resistance is a major challenge in cancer therapy. While this compound was developed to overcome imatinib (B729) resistance in CML, resistance to this compound itself can emerge over time. europa.eunih.gov Understanding and targeting these new resistance mechanisms is a critical area of research.
This compound is effective against most imatinib-resistant BCR-ABL kinase domain mutations because it binds to both the active and inactive conformations of the ABL kinase domain with high potency, and its binding does not rely on some of the residues that are mutated in imatinib-resistant cases. europa.eudrugbank.comresearchgate.net
However, resistance to this compound can still develop through various mechanisms:
BCR-ABL Mutations: While effective against many mutations, certain specific mutations in the BCR-ABL kinase domain can confer resistance to this compound.
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating other survival pathways that bypass the need for the kinases that this compound inhibits. nih.gov This can involve signaling through pathways like MAPK or PI3K-AKT-mTOR. nih.gov
Research efforts are focused on identifying the specific molecular changes that drive this compound resistance. Bioinformatics studies on pancreatic cancer cell lines, for example, have identified numerous differentially expressed genes and dysfunctional pathways in cells with acquired this compound resistance. nih.gov Identifying these mechanisms is the first step toward developing strategies to circumvent them, either through the design of next-generation inhibitors or through rational combination therapies that target these escape pathways.
Exploration of this compound Monohydrate in Other Malignancies and Non-Oncological Diseases
The inhibitory profile of this compound is not limited to BCR-ABL; it also potently inhibits SRC family kinases (SFK), c-KIT, and PDGFR, among others. nih.goveuropa.eu This broad spectrum of activity provides a strong rationale for exploring its use in a variety of other cancers and even non-cancerous conditions.
Solid Tumors: Clinical and preclinical studies are ongoing to evaluate the therapeutic potential of this compound in a range of solid tumors, including:
Gastrointestinal stromal tumors (GIST) ebi.ac.uk
Prostate cancer ebi.ac.uk
Breast cancer, particularly triple-negative and HER2+ subtypes biorxiv.orgmdpi.commedchemexpress.com
Non-small cell lung cancer (NSCLC) ebi.ac.uknih.gov
Melanoma ebi.ac.uk
Sarcomas ebi.ac.uk
Head and neck cancer ebi.ac.uk
Ovarian cancer ebi.ac.uk The role of this compound in solid tumors has not yet been definitively established, and many clinical trials are investigating its efficacy both as a monotherapy and in combination with other agents. nih.gov
Non-Oncological Diseases: The mechanisms of action of this compound may also be relevant to diseases outside of oncology. One of the most intriguing potential applications is for Duchenne muscular dystrophy (DMD). nih.gov Preclinical evidence suggests that this compound, by targeting the c-Src tyrosine kinase, could be beneficial in treating this progressive muscle-wasting disease. nih.gov This has spurred research into developing suitable formulations, such as aqueous solutions using cyclodextrins, that would be more appropriate for pediatric patients with DMD. nih.gov
Structure-Activity Relationship Studies for Enhanced Selectivity and Reduced Off-Target Effects
Structure-activity relationship (SAR) studies are fundamental to the development of new kinase inhibitors with improved properties. For this compound, the goal of this research is to design new molecules that retain or improve upon its potent on-target activity while increasing selectivity and reducing the off-target effects that contribute to toxicity.
X-ray crystallography has revealed that this compound binds to the ATP-binding site of the ABL kinase domain. researchgate.neteuropa.eu Unlike imatinib, it can bind to multiple conformations of the kinase, which partly explains its higher potency and activity against imatinib-resistant mutants. researchgate.net
SAR studies have led to the design of novel this compound analogues. For example:
One line of research has focused on developing pyrazolopyrimidine-based compounds that are highly selective SRC inhibitors with significantly less activity against ABL kinase compared to this compound. nih.govacs.org One such compound, 11a , demonstrated more potent antiproliferative effects than this compound in breast cancer cell lines, showcasing the potential to create more selective and potentially safer inhibitors. nih.govacs.org
Other studies have synthesized this compound analogues to act as potent inhibitors of different kinases, such as DDR1 and DDR2. drugbank.com
By systematically modifying the chemical structure of this compound and observing the effects on kinase inhibition and cellular activity, researchers can gain deep insights into the molecular interactions required for both efficacy and selectivity. researchgate.net This knowledge is crucial for designing next-generation inhibitors with a superior therapeutic window, offering enhanced anti-tumor activity with a more manageable safety profile.
Q & A
Q. How does the crystalline vs. amorphous formulation of dasatinib monohydrate impact pharmacokinetic variability in preclinical models?
Methodological Answer: To assess formulation effects, compare intra- and inter-subject variability (CV%) of key PK metrics (Cmax, AUC) between crystalline and amorphous solid dispersion (ASD) formulations. For example, intra-CV for crystalline this compound monohydrate was 31.0% (Cmax), 17.7% (AUC0-t), and 16.6% (AUC0-inf), while ASD formulations (e.g., XS004) showed reduced variability (e.g., 50.7% vs. 83.2% inter-CV for Cmax) and improved bioavailability at lower doses . Use crossover studies in animal models with controlled pH media to simulate gastrointestinal absorption variability.
Q. What experimental protocols are recommended for measuring pH-dependent solubility of this compound monohydrate?
Methodological Answer: Conduct solubility assays in aqueous media (pH 1.2–8.0) at 37°C over 24 hours with orbital shaking (175 rpm). Use HPLC-UV (325 nm) for quantification after centrifugation (21,000 g, 5 min). Note that crystalline this compound monohydrate exhibits lower solubility in neutral/alkaline pH compared to ASD formulations, which maintain supersaturation across pH gradients . Duplicate samples and validate pH stability at experiment endpoints.
Q. How to design kinase inhibition assays to evaluate this compound monohydrate’s multi-target activity?
Methodological Answer: Use recombinant kinase assays (e.g., Abl, Src, c-Kit) with ATP-competitive inhibition protocols. This compound monohydrate shows IC50 values of <1 nM (Abl), 0.8 nM (Src), and 79 nM (c-Kit). Include positive controls (e.g., imatinib for Abl) and measure Ki values (16 pM for Src, 30 pM for Bcr-Abl) to compare binding affinity . Use fluorescence polarization or radiometric assays for high-throughput screening.
Advanced Research Questions
Q. How to resolve contradictions in pharmacokinetic data between test and reference formulations of this compound?
Methodological Answer: Analyze inter-CV discrepancies (e.g., 76.8% vs. 83.2% for Cmax in crystalline formulations) using mixed-effects models to account for subject-specific variability . Investigate ASD formulations (e.g., XS004) for reduced pH-dependent absorption, which may explain lower variability in AUC0-t (56.1% vs. 65.0%) . Validate findings with population pharmacokinetic (PopPK) modeling to identify covariates (e.g., gastric pH, CYP3A4 activity).
Q. What strategies improve the cytotoxicity and bioavailability of this compound monohydrate-loaded nanoparticles?
Methodological Answer: Optimize nanoparticle (NP) formulations using PLGA or lipid-based carriers. Assess particle size (100–200 nm) and encapsulation efficiency (>80%) via dynamic light scattering and HPLC. In vitro cytotoxicity assays (e.g., MTT) comparing NP-7 (nanoparticles) vs. pure this compound monohydrate show enhanced viability reduction (e.g., 30% vs. 50% at 24 hours) due to sustained release . Validate in vivo using xenograft models with plasma exposure monitoring.
Q. How to evaluate this compound monohydrate’s repurposing potential for neurodegenerative diseases like Alzheimer’s?
Methodological Answer: Perform molecular docking studies to assess binding to Tau protein (e.g., hydrogen bonds at LEU282 and GLN269). Use inhibitory assays (IC50 <1 µM) and ex vivo models (e.g., tau-transgenic mice) to validate reduced tau phosphorylation . Compare with known Tau inhibitors (e.g., Ligustroflavone) using SPR or ITC for binding affinity.
Q. What structural factors contribute to this compound monohydrate’s promiscuity in forming solvates?
Methodological Answer: Analyze crystal packing efficiency via X-ray diffraction. The monohydrate form’s two basic nitrogen centers (pKa 5.13 and 7.19) and weak acidic NH group (pKa 10.99) facilitate solvate formation with alcohols (e.g., ethanol, butanol) . Use thermal gravimetric analysis (TGA) to compare desolvation temperatures and predict stability under storage conditions.
Data Analysis & Reproducibility
Q. How to ensure reproducibility in synthesizing this compound-amino acid conjugates?
Methodological Answer: Follow protocols using EDC/HOBT coupling with Boc-protected amino acids. Purify via reverse-phase HPLC and characterize by NMR (1H/13C) and high-resolution mass spectrometry (HRMS). Report yields, purity (>95%), and stereochemical integrity . Include detailed supplementary data on reaction conditions (e.g., molar ratios, solvent systems).
Q. What statistical approaches are critical for analyzing long-term efficacy of this compound in kinase inhibition studies?
Methodological Answer: Use Kaplan-Meier survival analysis for event-free survival (e.g., progression to blast crisis) and Cox proportional hazards models to correlate complete cytogenetic response (CCyR) with outcomes. In 5-year studies, CCyR rates of 87% correlate with 89% survival, emphasizing the need for longitudinal BCR-ABL transcript monitoring (e.g., qRT-PCR) .
Contradictions & Limitations
Q. Why do some studies report conflicting IC50 values for this compound monohydrate against c-Kit?
Methodological Answer: Variability arises from assay conditions (e.g., ATP concentration, kinase isoform). Standardize assays using 1 mM ATP and recombinant c-Kit (e.g., K642E mutant). Note that this compound’s IC50 for wild-type c-Kit is 79 nM, but potency decreases in mutants (e.g., T670I requires CHMFL-KIT-033, IC50 0.045 µM) . Validate with cellular assays (e.g., Ba/F3 cell proliferation).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
